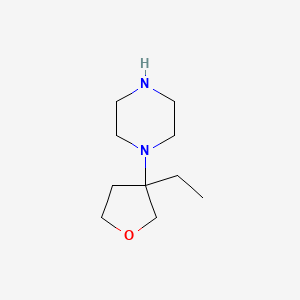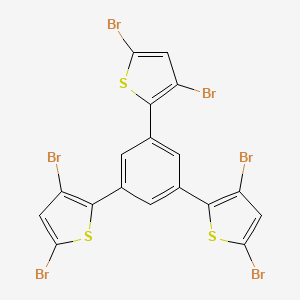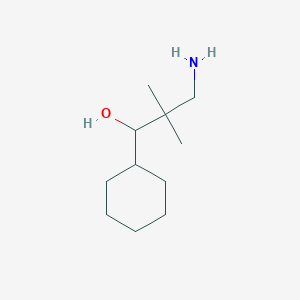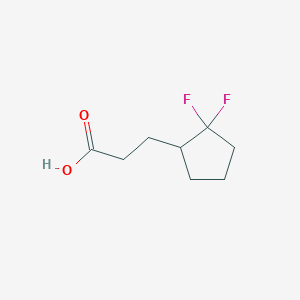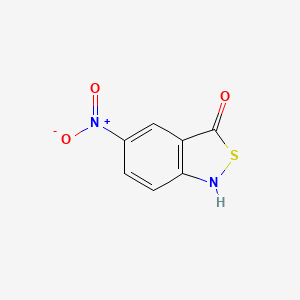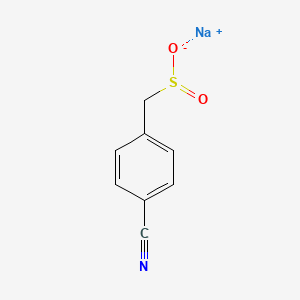
4-Cyclobutylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylazepane is a synthetic compound belonging to the class of azepanes It is characterized by a seven-membered ring containing a nitrogen atom and a cyclobutyl group attached to the fourth position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable dihalide, followed by cyclization to form the azepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclobutyl group, leading to the formation of substituted azepanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of azepane oxides.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted azepanes with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutylazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Cyclopropylazepane
- 4-Cyclopentylazepane
- 4-Cyclohexylazepane
Comparison: 4-Cyclobutylazepane is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other cycloalkyl-substituted azepanes. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-cyclobutylazepane |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)10-5-2-7-11-8-6-10/h9-11H,1-8H2 |
InChI Key |
LGIBFKOBVKPOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
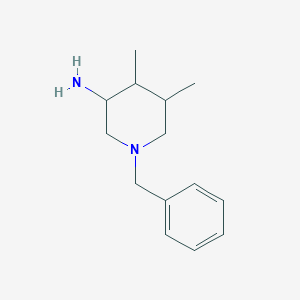
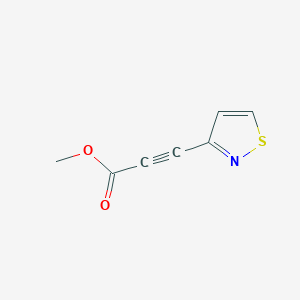
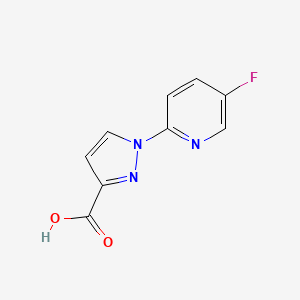
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
